![molecular formula C10H22Cl2N2 B1424741 2-Methyl-1-(3-pyrrolidinyl)piperidine dihydrochloride CAS No. 1220017-59-3](/img/structure/B1424741.png)
2-Methyl-1-(3-pyrrolidinyl)piperidine dihydrochloride
Overview
Description
2-Methyl-1-(3-pyrrolidinyl)piperidine dihydrochloride, also known as MP, is a stimulant drug. It has a molecular formula of C10H22Cl2N2 and a molecular weight of 241.2 g/mol.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly provided in the search results. Its molecular weight is 241.2 g/mol, and its molecular formula is C10H22Cl2N2 , but more specific properties such as melting point, boiling point, and solubility are not mentioned.Scientific Research Applications
Molecular Design Innovations
2-Methyl-1-(3-pyrrolidinyl)piperidine dihydrochloride has been utilized in innovative molecular designs, particularly in the synthesis of synthetic bacteriochlorins. These bacteriochlorins incorporate a spiro-piperidine unit, enhancing their spectral properties for potential use in photodynamic therapy and solar energy conversion (Reddy et al., 2013).
Synthesis Methods
The compound is central in novel synthesis methods. A study detailed a new method for synthesizing 3-(pyrrolidin-1-yl)piperidine, highlighting its significance in medicinal chemistry (Smaliy et al., 2011).
Pharmacological Research
In pharmacological research, derivatives of this compound have been examined. One study explored a novel κ-opioid receptor antagonist with potential for treating depression and addiction disorders (Grimwood et al., 2011).
Chemical Synthesis and Characterization
The chemical has been used in the synthesis and characterization of complex molecular structures, such as dispiro heterocycles, which have shown antimicrobial and antitubercular activity (Dandia et al., 2013).
Molecular Interaction Studies
It also plays a role in understanding molecular interactions, such as in the study of the CB1 cannabinoid receptor antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, where its structural analogs were analyzed (Shim et al., 2002).
properties
IUPAC Name |
2-methyl-1-pyrrolidin-3-ylpiperidine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2.2ClH/c1-9-4-2-3-7-12(9)10-5-6-11-8-10;;/h9-11H,2-8H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZVAETMNMASWRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2CCNC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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